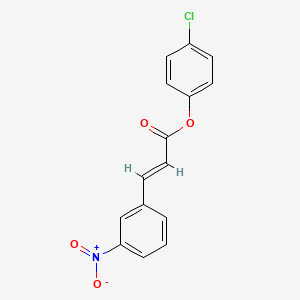![molecular formula C16H20N2O3S B5633127 N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5633127.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound with a molecular formula of C23H31NO3. This compound is known for its unique structural features, which include a thiazole ring and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with 2,4-dimethylthiazole-5-carboxylic acid in the presence of coupling agents like EDCI.HCl and catalysts such as DMAP (dimethylaminopyridine). The reaction is carried out in an anhydrous solvent like dichloromethane under nitrogen protection, followed by purification steps such as recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in a large-scale setting.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it might inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenethyl)acetamide
- 3,4-dimethoxyphenethylamine
- 2-(3,4-dimethoxyphenyl)ethylamine
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of a thiazole ring and a dimethoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-10-15(22-11(2)18-10)16(19)17-8-7-12-5-6-13(20-3)14(9-12)21-4/h5-6,9H,7-8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODLFGJZWPWLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({3-[(2-ethylpiperidin-1-yl)carbonyl]phenyl}sulfonyl)-1,4-oxazepane](/img/structure/B5633046.png)
![methyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate](/img/structure/B5633054.png)
![(1S*,5R*)-3-[3-(1H-pyrazol-1-yl)propanoyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5633055.png)
![N'-[2-(4-methoxyphenoxy)acetyl]pyrazine-2-carbohydrazide](/img/structure/B5633060.png)
![5-[4-(dimethylamino)benzylidene]-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5633075.png)

![1-(cyclobutylcarbonyl)-N-[1-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5633095.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5633099.png)
![2-ETHOXY-6-({[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]IMINO}METHYL)PHENOL](/img/structure/B5633112.png)
![[(4aR,8aR)-4a-hydroxy-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone](/img/structure/B5633117.png)
![({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)malononitrile](/img/structure/B5633133.png)
![1-[2-(diethylamino)ethyl]-6-methoxypyrimidine-2,4(1H,3H)-dione](/img/structure/B5633139.png)
![1-[(3,4-Dichlorophenyl)methyl]-4-ethylpiperazine](/img/structure/B5633145.png)
![2-[(5-chloro-2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5633147.png)
